molecular formula C12H16O2 B7873537 4-(4-Methylphenyl)oxan-4-ol

4-(4-Methylphenyl)oxan-4-ol

Cat. No.: B7873537
M. Wt: 192.25 g/mol
InChI Key: LPQOGEOMISXGHV-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)oxan-4-ol is an oxane-derived compound featuring a hydroxyl group and a 4-methylphenyl substituent at the 4-position of the oxan (tetrahydropyran) ring. This structural motif confers unique physicochemical properties, such as moderate polarity and enhanced stability due to the aromatic methyl group.

Properties

IUPAC Name

4-(4-methylphenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQOGEOMISXGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction Dynamics

The nucleophilic addition of benzylmagnesium bromide to cyclic ethers proceeds via a two-step mechanism: (1) coordination of Mg to the ether oxygen, and (2) nucleophilic attack at the less hindered carbon. Increasing the steric bulk of the Grignard reagent (e.g., using benzylmagnesium chloride) can enhance selectivity for the 4-position.

Hydrogenation Selectivity

Pd/BaSO4’s selectivity for carboxylic chlorides over esters stems from its affinity for acyl chlorides’ electrophilic carbonyl groups. DFT studies suggest that electron-deficient Pd sites preferentially adsorb chloride ions, facilitating H2 activation .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Methylphenyl)oxan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.

    Industry: This compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)oxan-4-ol involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The oxan ring’s substitution pattern significantly influences molecular properties. Key comparisons include:

Compound Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties
4-(4-Methylphenyl)oxan-4-ol C₁₂H₁₆O₂ 4-methylphenyl, -OH ~192.26 (calculated) Moderate polarity, aromatic stability
[4-(Fluoromethyl)oxan-4-yl]methanol () C₇H₁₃FO₂ Fluoromethyl, -CH₂OH 148.18 Higher electronegativity, increased polarity
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol () C₁₃H₁₉NO₂ Phenylaminomethyl, -CH₂OH 221.30 Basic amino group, enhanced solubility
[4-(3-Methanesulfonylpropyl)oxan-4-yl]methanol () C₁₀H₂₀O₄S Methanesulfonylpropyl, -CH₂OH 236.33 Polar sulfonyl group, potential for H-bonding
  • Lipophilicity : The 4-methylphenyl group in 4-(4-Methylphenyl)oxan-4-ol increases lipophilicity compared to fluoromethyl or sulfonyl derivatives, impacting solubility and membrane permeability .
  • Reactivity : The hydroxyl group enables hydrogen bonding and participation in condensation reactions, similar to other oxan-4-ol derivatives .

Q & A

What are the established synthetic routes for 4-(4-Methylphenyl)oxan-4-ol, and how do reaction conditions influence yield and purity?

Basic Question
The synthesis of 4-(4-Methylphenyl)oxan-4-ol likely involves multi-step reactions, such as nucleophilic substitution or cyclization. For structurally similar oxan derivatives (e.g., [4-(Fluoromethyl)oxan-4-yl]methanol), key reagents include oxidizing agents (KMnO₄, CrO₃) for hydroxyl group introduction and reducing agents (NaBH₄, LiAlH₄) for stabilizing intermediates . Optimization of solvent polarity (e.g., polar aprotic solvents like DMF) and temperature (60–100°C) is critical to minimize side products and enhance regioselectivity .

Advanced Research Question How can asymmetric synthesis strategies be applied to generate enantiomerically pure 4-(4-Methylphenyl)oxan-4-ol, and what chiral catalysts (e.g., BINOL-derived ligands) are effective? For related compounds like (R)-(Oxan-4-yl)(phenyl)methanol, enantiomeric resolution via chiral HPLC or enzymatic catalysis has been reported, with enantiomeric excess (ee) exceeding 90% under optimized conditions .

What spectroscopic and computational methods are recommended for structural elucidation of 4-(4-Methylphenyl)oxan-4-ol?

Basic Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the oxane ring and methylphenyl substituents. For example, in [4-(Fluoromethyl)oxan-4-yl]methanol, the oxane ring protons resonate at δ 3.5–4.0 ppm, while aromatic protons from the methylphenyl group appear as a singlet at δ 7.2–7.4 ppm . IR spectroscopy can identify hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .

Advanced Research Question How do density functional theory (DFT) calculations correlate with experimental NMR/IR data to resolve conformational ambiguities? For oxan-4-ol derivatives, DFT-optimized structures (B3LYP/6-31G* basis set) predict torsional angles within ±5° of X-ray crystallography data, enabling accurate assignment of axial/equatorial substituents .

What are the biological targets and pharmacological mechanisms associated with 4-(4-Methylphenyl)oxan-4-ol?

Basic Question
Preliminary studies on structurally related compounds (e.g., 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine) suggest potential enzyme inhibition (e.g., cyclooxygenase-2) or receptor antagonism (e.g., serotonin receptors) . In vitro assays (IC₅₀ values) and molecular docking (AutoDock Vina) are recommended to identify binding affinities .

Advanced Research Question How does the hydroxyl group in 4-(4-Methylphenyl)oxan-4-ol influence its pharmacokinetics (e.g., solubility, metabolic stability)? Comparative studies on analogs (e.g., 4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol) show that hydroxylation reduces logP by 0.5–1.0 units, enhancing aqueous solubility but increasing susceptibility to glucuronidation .

How can researchers address contradictions in reported biological activity data for 4-(4-Methylphenyl)oxan-4-ol derivatives?

Advanced Research Question
Contradictions in antimicrobial or cytotoxic activity (e.g., varying IC₅₀ values across studies) may arise from differences in assay protocols (e.g., broth microdilution vs. agar diffusion) or enantiomeric impurities. For example, (R)- and (S)-enantiomers of oxan-4-ylmethanol derivatives exhibit up to 10-fold differences in antibacterial efficacy . Standardization using CLSI guidelines and chiral purity validation (≥98% ee) are critical .

What strategies optimize the stability of 4-(4-Methylphenyl)oxan-4-ol under physiological conditions?

Advanced Research Question
Derivatization (e.g., prodrug formation via acetylation of the hydroxyl group) can enhance stability. For instance, hydrochloride salts of related amines (e.g., [4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride) show improved shelf-life (>24 months at −20°C) compared to free bases . Accelerated stability testing (40°C/75% RH for 6 months) and HPLC-UV monitoring are recommended .

How do structural modifications (e.g., halogen substitution) affect the reactivity of 4-(4-Methylphenyl)oxan-4-ol?

Advanced Research Question
Substituting the methyl group with halogens (e.g., fluorine in [4-(Fluoromethyl)oxan-4-yl]methanol) increases electrophilicity, facilitating nucleophilic aromatic substitution (k = 0.15 min⁻¹ in DMSO at 25°C) . Computational studies (Hammett σ constants) predict that electron-withdrawing groups enhance oxidation rates by 2–3-fold .

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